2,2-DIFLUOROETHYL METHACRYLATE
Overview
Description
2,2-Difluoroethyl methacrylate is a chemical compound with the molecular formula C6H8F2O2. It is an ester of methacrylic acid and 2,2-difluoroethanol. This compound is known for its unique properties, including its ability to undergo polymerization, making it valuable in various industrial applications, particularly in the production of specialty polymers and coatings .
Mechanism of Action
Target of Action
It’s known that this compound is used in the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles .
Mode of Action
The compound interacts with its targets (thiol, amine, and alcohol nucleophiles) via a hypervalent iodine strategy . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Result of Action
It’s known that the compound is used in the synthesis of various drugs, including captopril, normorphine, and mefloquine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoroethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2,2-difluoroethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and yield, with the final product being purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.
Addition: Can be carried out using halogens or hydrogen halides.
Major Products Formed
Polymers: Homopolymers and copolymers with enhanced properties.
Substituted Derivatives: Products with modified functional groups, enhancing their utility in various applications.
Scientific Research Applications
2,2-Difluoroethyl methacrylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Similar in structure but with an additional fluorine atom, leading to different physical and chemical properties.
Methyl methacrylate: Lacks the difluoroethyl group, resulting in lower chemical resistance and hydrophobicity.
Uniqueness
2,2-Difluoroethyl methacrylate is unique due to the presence of the difluoroethyl group, which imparts enhanced hydrophobicity and chemical resistance compared to other methacrylate esters. This makes it particularly valuable in applications requiring durable and chemically resistant materials .
Properties
IUPAC Name |
2,2-difluoroethyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-4(2)6(9)10-3-5(7)8/h5H,1,3H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHBCZKGLXRLDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557699 | |
Record name | 2,2-Difluoroethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116355-49-8 | |
Record name | 2,2-Difluoroethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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